Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a thiophene ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Pyrazole-3-carboxylic acids.
Reduction: Pyrazole-3-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ester.
Ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate: Contains additional functional groups and a different ester moiety.
Uniqueness
Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate (MPTPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of MPTPC, including its potential therapeutic applications.
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 284.33 g/mol
- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.
Synthesis and Characterization
MPTPC can be synthesized through various methods involving the reaction of phenylhydrazine with appropriate carboxylic acids. The synthesis often employs regioselective methodologies to optimize yields and purity. For instance, one study reported high regioselectivity (99.5%) and good yields (78%) using ethanol as a solvent in the synthesis process .
Antimicrobial Activity
MPTPC and its derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that certain pyrazole derivatives, including MPTPC, exhibit significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
Anticancer Potential
Research has indicated that MPTPC may possess anticancer properties. Derivatives of pyrazole have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. One derivative demonstrated an IC50 value in the low micromolar range, suggesting effective inhibition of cancer cell growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models, providing a potential pathway for treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Anticancer Activity :
- Inhibition of Inflammatory Cytokines :
Properties
Molecular Formula |
C15H12N2O2S |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2S/c1-19-15(18)12-10-13(14-8-5-9-20-14)17(16-12)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
DZKUHRLEMFQDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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